molecular formula C11H13N7O B14691485 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine CAS No. 32524-25-7

5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine

Cat. No.: B14691485
CAS No.: 32524-25-7
M. Wt: 259.27 g/mol
InChI Key: UWPQTCKOXQLDRD-UHFFFAOYSA-N
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Description

5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diazenyl group (–N=N–) bonded to a methoxyphenyl group and a pyrimidine ring substituted with three amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine typically involves the diazotization of aniline derivatives followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. The resulting azo compound is then purified through crystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor and its potential anticancer activity set it apart from other similar compounds .

Properties

CAS No.

32524-25-7

Molecular Formula

C11H13N7O

Molecular Weight

259.27 g/mol

IUPAC Name

5-[(3-methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H13N7O/c1-19-7-4-2-3-6(5-7)17-18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3,(H6,12,13,14,15,16)

InChI Key

UWPQTCKOXQLDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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